An In-Depth Technical Guide to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (CAS 136295-82-4)
An In-Depth Technical Guide to 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (CAS 136295-82-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (CAS 136295-82-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities. This document consolidates available physicochemical data, proposes a detailed synthetic route based on established chemical principles, and explores the potential pharmacological applications of this specific molecule. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel isoxazole-based compounds for therapeutic development.
Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The 1,2-oxazole, commonly known as isoxazole, is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile scaffold for the synthesis of diverse compound libraries.[1] The isoxazole ring is a key component in a variety of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The substitution pattern on the isoxazole ring profoundly influences the biological activity, making it a prime target for the design of new therapeutic agents.
The subject of this guide, 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, incorporates several key structural features:
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A 3,5-dimethylisoxazole core: The methyl groups at positions 3 and 5 can influence the compound's solubility, metabolic stability, and steric interactions with biological targets.
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A 4-aryl substitution: The presence of an aromatic ring at the 4-position is a common feature in many biologically active isoxazoles.
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A 2-nitrophenyl group: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the molecule, potentially influencing its reactivity and biological activity. The ortho position of the nitro group can also introduce specific steric constraints and potential for intramolecular interactions.
This guide will delve into the known properties and potential of this specific molecule, providing a framework for its further investigation.
Physicochemical and Predicted Properties
While detailed experimental data for 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is not extensively reported in publicly available literature, its fundamental properties can be summarized from supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 136295-82-4 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][4] |
| Molecular Weight | 218.21 g/mol | [1][4] |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=CC=C2[O-] | [1] |
| InChI | InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 | [1] |
| Predicted LogP | 2.86664 | [4] |
| Predicted TPSA | 69.17 Ų | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Note: LogP (logarithm of the octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are key predictors of a molecule's pharmacokinetic properties, such as absorption and bioavailability. The predicted values for this compound suggest moderate lipophilicity and polar surface area.
Synthesis and Characterization: A Proposed Experimental Protocol
The synthesis of 4-aryl-3,5-dimethylisoxazoles is a well-established transformation in organic chemistry. A common and effective method involves the reaction of a β-dicarbonyl compound with hydroxylamine, followed by further modifications. For the synthesis of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, a plausible route involves the reaction of 3-(2-nitrophenyl)pentane-2,4-dione with hydroxylamine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(2-nitrophenyl)pentane-2,4-dione (Intermediate)
This step can be achieved via a Knoevenagel condensation of 2-nitrobenzaldehyde with pentane-2,4-dione.
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To a solution of 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add pentane-2,4-dione (1.1 equivalents).
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Add a catalytic amount of a base, for example, piperidine or triethylamine.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-(2-nitrophenyl)pentane-2,4-dione.
Step 2: Synthesis of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole (Final Product)
This step involves the cyclization of the intermediate with hydroxylamine.
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Dissolve 3-(2-nitrophenyl)pentane-2,4-dione (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
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Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base, such as sodium acetate or sodium hydroxide, to neutralize the HCl.
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Reflux the reaction mixture for several hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Melting Point: Determination of the melting point range.
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound. Expected ¹H NMR signals would include singlets for the two methyl groups, and multiplets for the aromatic protons of the 2-nitrophenyl group.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N of the isoxazole ring and the N-O stretching of the nitro group.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Potential Pharmacological Applications and Future Directions
The structural features of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole suggest its potential as a pharmacologically active agent. The isoxazole core is a known "privileged structure" in drug discovery, and the nitrophenyl substituent can confer a range of biological activities.
Potential Therapeutic Areas:
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Antimicrobial Activity: Many isoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[5] The presence of the nitroaromatic group, a feature in some antimicrobial drugs, suggests that this compound should be screened for its efficacy against a panel of pathogenic bacteria and fungi.
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Anti-inflammatory Activity: Isoxazoles are present in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole could be investigated in various in vitro and in vivo models of inflammation.
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Anticancer Activity: The isoxazole scaffold is a promising framework for the development of novel anticancer agents.[2] The antiproliferative activity of this compound could be evaluated against a range of cancer cell lines to determine its potential as a cytotoxic or cytostatic agent.
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Other CNS Activities: The isoxazole ring is also found in compounds with activity in the central nervous system.[3]
Structure-Activity Relationship (SAR) Insights and Future Work
The 2-nitrophenyl group is a key feature for potential biological activity. Future research could focus on:
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can serve as a handle for further derivatization, potentially leading to compounds with altered biological activities.
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Modification of the Phenyl Ring: Introduction of different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, providing insights into the structure-activity relationship.
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Variation of the Alkyl Groups on the Isoxazole Ring: Replacing the methyl groups at the 3 and 5 positions with other alkyl or aryl groups can also be explored to optimize biological activity.
The workflow for investigating the therapeutic potential of this compound is outlined below:
Caption: A typical workflow for the development of a novel therapeutic agent.
Safety and Handling
Based on the GHS information provided by chemical suppliers, 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole should be handled with care.
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GHS Pictogram: GHS07 (Exclamation Mark)[4]
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Signal Word: Warning[4]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is a molecule with significant potential for further investigation in the field of drug discovery. Its structural features, combining the privileged isoxazole scaffold with an electronically distinct nitrophenyl substituent, make it an attractive candidate for screening against a variety of biological targets. While detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its pharmacological properties. The proposed synthetic route is based on well-established chemical principles and offers a practical approach for obtaining this compound for further study. Future research focused on the biological evaluation and structural optimization of this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.
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